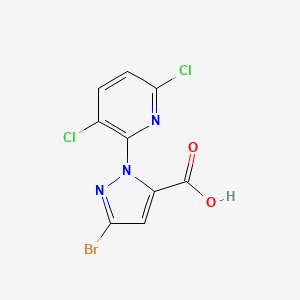
3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with bromine and a pyridine ring substituted with chlorine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route involves the bromination of a pyrazole derivative followed by coupling with a chlorinated pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is utilized in the synthesis of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- 3-Bromo-1-(2,4-dichloropyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the specific substitution pattern on the pyridine and pyrazole rings, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, making it a versatile compound for various applications.
生物活性
3-Bromo-1-(3,6-dichloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄BrCl₂N₃ |
| Molecular Weight | 302.51 g/mol |
| CAS Number | 652980-08-0 |
| Density | 1.9 ± 0.1 g/cm³ |
| Boiling Point | 477.4 ± 45.0 °C |
| Melting Point | Not Available |
| Flash Point | 242.5 ± 28.7 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including bromination and carboxylation processes. Recent methods have focused on optimizing yield and purity through various catalytic systems.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have shown significant inhibition against various cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | 25.3 ± 4.6 |
| SNU16 (Gastric) | 77.4 ± 6.2 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression:
- FGFR1 Inhibition : IC₅₀ = 69.1 ± 19.8 nM
- Pim Kinases : K_i values ranging from 0.02 nM to 0.11 nM for Pim-1, Pim-2, and Pim-3.
These results highlight the potential of the compound as a targeted therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
SAR studies have identified key substituents that enhance biological activity:
- Bromine at Position 3 : Contributes to increased lipophilicity and enzyme binding.
- Chloro Groups : The presence of dichloro substituents at the pyridine ring enhances potency against specific cancer targets.
- Carboxylic Acid Group : Essential for maintaining solubility and interaction with biological targets.
Study on Antitumor Activity
A recent study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of pyrazole derivatives, including the compound of interest, demonstrating significant antitumor activity in vitro against multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing efficacy.
Pharmacokinetic Evaluation
In another investigation, pharmacokinetic properties were assessed using animal models, revealing that the compound exhibited favorable absorption and distribution characteristics, with a half-life suitable for therapeutic application .
特性
CAS番号 |
652980-08-0 |
|---|---|
分子式 |
C9H4BrCl2N3O2 |
分子量 |
336.95 g/mol |
IUPAC名 |
5-bromo-2-(3,6-dichloropyridin-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrCl2N3O2/c10-6-3-5(9(16)17)15(14-6)8-4(11)1-2-7(12)13-8/h1-3H,(H,16,17) |
InChIキー |
XLNUETBKEKBDDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1Cl)N2C(=CC(=N2)Br)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















